molecular formula C9H16N2O2 B048511 1-(Tetrahydro-2-furoyl)piperazine CAS No. 63074-07-7

1-(Tetrahydro-2-furoyl)piperazine

Cat. No. B048511
Key on ui cas rn: 63074-07-7
M. Wt: 184.24 g/mol
InChI Key: UKESBLFBQANJHH-UHFFFAOYSA-N
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Patent
US06313293B1

Procedure details

In a 100 ml round-bottom flask, tetrahydrofuran-2-carboxylic acid (3.48 grams, 30 mmole), piperazine (5.16 grams, 60 mmole) and 1,1,1,3,3,3-hexamethyldisilazane (4.83 grams, 30 mmole) were added, stirred under a nitrogen atmosphere and heated to 110° C. After 5 hours, the completion of the reaction was detected by thin-layer chromatography (TLC). After cooling to room temperature, the product was dissolved in chloroform, washed with a sodium hydrogen carbonate solution once and with water once. The organic layer was dried with anhydrous sodium sulfate, filtered, and applied suction to obtain 5.13 grams of Compound 3.
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[C:6]([OH:8])=O.[NH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.C[Si](C)(C)N[Si](C)(C)C>C(Cl)(Cl)Cl>[O:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[C:6]([N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)=[O:8]

Inputs

Step One
Name
Quantity
3.48 g
Type
reactant
Smiles
O1C(CCC1)C(=O)O
Name
Quantity
5.16 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
4.83 g
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
washed with a sodium hydrogen carbonate solution once
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O1C(CCC1)C(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.13 g
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06313293B1

Procedure details

In a 100 ml round-bottom flask, tetrahydrofuran-2-carboxylic acid (3.48 grams, 30 mmole), piperazine (5.16 grams, 60 mmole) and 1,1,1,3,3,3-hexamethyldisilazane (4.83 grams, 30 mmole) were added, stirred under a nitrogen atmosphere and heated to 110° C. After 5 hours, the completion of the reaction was detected by thin-layer chromatography (TLC). After cooling to room temperature, the product was dissolved in chloroform, washed with a sodium hydrogen carbonate solution once and with water once. The organic layer was dried with anhydrous sodium sulfate, filtered, and applied suction to obtain 5.13 grams of Compound 3.
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[C:6]([OH:8])=O.[NH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.C[Si](C)(C)N[Si](C)(C)C>C(Cl)(Cl)Cl>[O:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[C:6]([N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)=[O:8]

Inputs

Step One
Name
Quantity
3.48 g
Type
reactant
Smiles
O1C(CCC1)C(=O)O
Name
Quantity
5.16 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
4.83 g
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
washed with a sodium hydrogen carbonate solution once
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O1C(CCC1)C(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.13 g
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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